Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate
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Description
Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.31. The purity is usually 95%.
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Scientific Research Applications
Antitumor Antibiotic Studies : One derivative, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, synthesized as a key intermediate, is useful for structural-activity relationship studies in antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Synthesis of Chemical Compounds : Tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate is another derivative, which can undergo various chemical reactions, including the Diels-Alder reaction, showing its potential in synthetic chemistry (Moskalenko & Boev, 2014).
Formation of Derivatives : Methyl 3-(arylamino)acrylates react with hydrogen iodide to produce 1,2-dihydroquinoline-3-carboxylic acid derivatives, showcasing the versatility of these compounds in creating new derivatives (Matsumoto, Mori, & Akazome, 2010).
Pharmaceutical Applications : The compound VX-770 (ivacaftor), a quinolinone-3-carboxamide, was developed as a CFTR potentiator for the treatment of cystic fibrosis, demonstrating its significance in drug development (Hadida et al., 2014).
Molecular Chirality Studies : Enantiospecific photocyclization of molecularly chiral acrylanilides to 3,4-dihydroquinolin-2-ones has been achieved with high enantioselectivity, suggesting applications in chiral chemistry (Ayitou & Sivaguru, 2009).
Treatment of Tuberculosis : New fluoroquinolones with modifications on the quinoline ring, like 1-(tert-butyl)-6-fluoro-7-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showed promising activity against Mycobacterium tuberculosis, indicating potential applications in antibacterial therapy (Guerrini et al., 2013).
Properties
IUPAC Name |
tert-butyl 6-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-4-5-10-9-11(16)6-7-12(10)15/h6-7,9,16H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBQDYFDULGJAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696284 |
Source
|
Record name | tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327044-56-4 |
Source
|
Record name | tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.